GSK106 is a compound developed as a control molecule in research related to protein arginine deiminase type 4 (PAD4). It serves as a negative control for GSK484, which is a potent inhibitor of PAD4 with an IC50 value of 50 nM. GSK106 itself has an IC50 greater than 100 µM, indicating its lower affinity for PAD4. The significance of GSK106 lies in its role in confirming the specificity of PAD4 inhibitors, particularly in studies involving citrullination processes that affect various biological functions and diseases, including rheumatoid arthritis and cancer .
GSK106 is classified as a small molecule chemical probe targeting the PAD4 enzyme. It has been synthesized and characterized by the Structural Genomics Consortium and GlaxoSmithKline as part of efforts to understand the biochemical roles of PADs in cellular processes . The compound is utilized primarily in biochemical research settings to explore the mechanisms of PAD4 and its implications in disease pathology.
The synthesis likely includes steps such as:
The exact conditions (solvents, temperatures, reaction times) would depend on the specific synthetic pathway chosen by researchers.
GSK106 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its binding properties. Its structural formula can be represented using various notations such as SMILES or InChI:
The molecular weight of GSK106 is approximately 423.51 g/mol. Its structural features include nitrogen heterocycles which are crucial for its interaction with PAD4.
GSK106 does not participate actively in catalysis but serves as a competitive inhibitor. Its primary role is to bind to PAD4 without eliciting significant biological activity itself. This characteristic allows researchers to differentiate between effects caused by active inhibitors like GSK484 and those observed with GSK106.
The binding interactions between GSK106 and PAD4 involve:
GSK106 functions primarily as a competitive inhibitor of PAD4. By occupying the active site or influencing its conformation, it prevents the enzyme from catalyzing the deimination of arginine residues into citrulline. This inhibition is crucial for understanding the enzyme's role in various pathophysiological conditions.
The mechanism involves:
GSK106 is typically a solid at room temperature with moderate solubility in organic solvents. Its melting point and specific solubility data are often determined during characterization but are not specified in the available literature.
Key chemical properties include:
Relevant data on solubility and stability can be derived from empirical studies conducted during its development phase .
GSK106 is primarily used in scientific research focusing on:
Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational citrullination of arginine residues in proteins, converting them to citrulline. This process alters protein charge, structure, and function, impacting diverse physiological pathways, including gene regulation, apoptosis, and innate immunity via neutrophil extracellular trap (NET) formation [1] [5] [8]. Dysregulated PAD4 activity is implicated in autoimmune diseases like rheumatoid arthritis (RA), where aberrant citrullination generates autoantigens recognized by anti-citrullinated protein antibodies (ACPAs) [1] [3]. PAD4 overexpression is also linked to cancers (e.g., breast, lung) and neurodegenerative conditions [5] [8]. Structurally, PAD4 is a 663-residue enzyme with an N-terminal nuclear localization signal and a C-terminal catalytic domain. Its active site features a U-shaped channel anchored by residues Cys645, His471, Asp350, and Asp473, which collectively facilitate substrate binding and catalysis [1] [6] [8]. Unlike other PAD isoforms, PAD4 forms a head-to-tail homodimer stabilized by hydrophobic interactions and salt bridges (e.g., R8/D547), with dimerization essential for full activity [8].
Table 1: Key PAD Isoforms and Their Biological Roles
Isoform | Tissue Distribution | Primary Functions | Disease Associations |
---|---|---|---|
PAD1 | Epidermis, uterus | Skin keratinization, apoptosis | Psoriasis |
PAD2 | Brain, muscle, secretory glands | Myelin formation, inflammation | Multiple sclerosis, RA |
PAD3 | Hair follicles | Hair keratin citrullination | — |
PAD4 | Granulocytes, immune cells | NETosis, histone citrullination | RA, lupus, cancer |
PAD6 | Oocytes, embryonic cells | Embryonic development | Infertility |
Small-molecule PAD4 inhibitors are essential tools for probing the enzyme’s pathological mechanisms and developing therapeutics. They fall into two classes:
Selective inhibition is critical due to the distinct roles of PAD isoforms. Pan-PAD inhibitors like Cl-amidine can disrupt multiple physiological pathways, whereas PAD4-specific agents (e.g., GSK484) minimize off-target effects [5] [8].
Table 2: Classes of PAD4 Inhibitors and Their Properties
Inhibitor Class | Examples | Mechanism | Selectivity | Limitations |
---|---|---|---|---|
Covalent | Cl-amidine, F-amidine | Irreversible alkylation of Cys645 | Low (pan-PAD) | Off-target effects, toxicity |
Non-covalent | GSK199, GSK484 | Reversible binding to calcium-free PAD4 | High (PAD4-selective) | Reduced potency at high Ca²⁺ |
Inactive control | GSK106 | No inhibition | Inert | Used for experimental validation |
GSK106 (CAS: 1652591-82-6; molecular formula: C₂₄H₂₈ClN₅O; MW: 437.97 g/mol) is a structurally optimized negative control compound for PAD4 inhibitor studies. It shares a core benzimidazole-indole scaffold with active inhibitors like GSK199 but differs by a single methyl group on the aminopiperidine moiety and lacks the methoxy group on benzimidazole present in GSK199 [1] [3] [7]. This methylation prevents a critical hydrogen bond between the aminopiperidine nitrogen and the backbone NH of Asn585 in the PAD4 active site—an interaction essential for enzymatic inhibition [3] [7]. Consequently, GSK106 exhibits no inhibitory activity against PAD4 (IC₅₀ >100 μM) or other PAD isoforms [7] [9].
Functionally, GSK106 serves three key roles:
Table 3: Structural and Functional Comparison of GSK106 and GSK199
Property | GSK106 | GSK199 | Functional Consequence |
---|---|---|---|
Aminopiperidine moiety | Methylated nitrogen | Unsubstituted primary amine | GSK106 cannot form H-bond with Asn585 |
Benzimidazole group | Unsubstituted | Methoxy substitution | Reduced hydrophobic packing with Phe634 |
Indole moiety | No nitrogen substitution | Nitrogen substitution | Altered binding pocket occupancy |
PAD4 inhibition (IC₅₀) | >100 μM | 200 nM (low Ca²⁺) | GSK106 is functionally inert |
Cellular NETosis inhibition | No effect | Significant suppression | Confirms on-target GSK199 activity |
GSK106 is commercially available as an off-white to light yellow solid, soluble in DMSO (100 mg/mL), and stored at –20°C under moisture-free conditions [2] [7] [9]. Its well-characterized inertness makes it indispensable for rigorous target validation in PAD4 research.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7